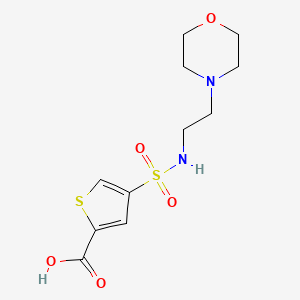
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the sulfonamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide has a range of potential applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrases, which are involved in a range of physiological processes. This compound has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrases. This inhibition can lead to a range of physiological effects, including the reduction of intraocular pressure in the eye.
Biochemical and Physiological Effects:
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrases. This inhibition can lead to a range of physiological effects, including the reduction of intraocular pressure in the eye. This compound has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide in lab experiments is its inhibitory activity against a range of enzymes. This makes it a potential candidate for the development of new drugs targeting these enzymes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide. One of the main directions is to further investigate its inhibitory activity against a range of enzymes, including carbonic anhydrases. This could lead to the development of new drugs targeting these enzymes. Another direction is to investigate its antibacterial and antifungal activity, with the aim of developing new antibiotics. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to a better understanding of its potential applications in scientific research.
Métodos De Síntesis
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoro-5-nitrobenzenesulfonamide with 2-chlorothiophene in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-fluoro-5-(2-thienylsulfonyl)nitrobenzene. The nitro group in this compound is then reduced to an amino group using a reducing agent such as iron powder. The resulting compound, 3-fluoro-5-(2-thienylsulfonyl)aniline, is then reacted with thionyl chloride to form 5-chloro-2-thienylsulfonyl chloride. Finally, this compound is reacted with the sodium salt of 3-fluoro-5-aminobenzenesulfonamide to yield 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide.
Propiedades
IUPAC Name |
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O4S3/c11-9-1-2-10(19-9)21(17,18)14-7-3-6(12)4-8(5-7)20(13,15)16/h1-5,14H,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVUUPAVCQLEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)